4-Bromo-3,5-difluorobenzonitrile

Crystallization Solid-phase handling Purification

Select 4-Bromo-3,5-difluorobenzonitrile over chloro/iodo analogs for superior Suzuki-Miyaura couplings: the C–Br bond enables efficient oxidative addition under mild conditions while the nitrile remains intact for downstream derivatization. Its sharp melting point (125–127°C) permits crystallization-based purification, avoiding costly chromatography. With logP 2.5 and TPSA 23.79 Ų, it is CNS drug-space compatible. Also essential for liquid crystal patents requiring specific bromo-fluoro substitution patterns.

Molecular Formula C7H2BrF2N
Molecular Weight 218 g/mol
CAS No. 123688-59-5
Cat. No. B1340648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-difluorobenzonitrile
CAS123688-59-5
Molecular FormulaC7H2BrF2N
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)F)C#N
InChIInChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H
InChIKeyLRMUGJVHRUVMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-difluorobenzonitrile (CAS 123688-59-5): Physicochemical & Reactivity Baseline for Procurement Decisions


4-Bromo-3,5-difluorobenzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the 4-position and fluorine atoms at the 3- and 5-positions on the aromatic ring, with a molecular weight of 218.0 g/mol and a melting point of 125–127°C . It exists as a white crystalline solid that is insoluble in water but soluble in organic solvents, with a predicted logP value ranging from 1.90 to 2.60 depending on the calculation method, indicating moderate lipophilicity [1]. As a member of the 3,5-difluorobenzonitrile family, its specific substitution pattern enables participation in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), and nitrile group transformations, positioning it as a versatile building block for pharmaceutical intermediates, agrochemicals, and materials science applications .

Why 4-Bromo-3,5-difluorobenzonitrile Cannot Be Interchanged with Chloro or Iodo Analogs: A Procurement Risk Analysis


In-class substitution among 4-halo-3,5-difluorobenzonitriles is not straightforward due to divergent physicochemical properties and reactivity profiles that directly impact synthetic feasibility and downstream application performance. The bromo derivative exhibits a distinct melting point (125–127°C) compared to its chloro analog (melting point not available, often liquid or low-melting solid) and iodo analog (reported melting point 90–96°C for related structures), which affects crystallization, purification, and handling workflows . Furthermore, the carbon–bromine bond provides an optimal balance of stability and oxidative addition reactivity in palladium-catalyzed cross-couplings—more reactive than the chloro analog yet less prone to unwanted side reactions than the iodo analog—making it a preferred electrophilic partner in Suzuki–Miyaura and Buchwald–Hartwig aminations . These differences underscore the necessity of selecting the specific 4-bromo derivative rather than assuming interchangeability with other halogenated analogs.

Quantitative Evidence for 4-Bromo-3,5-difluorobenzonitrile Selection: Comparative Data vs. 4-Chloro and 4-Iodo Analogs


Melting Point Comparison: 4-Bromo Derivative Exhibits Well-Defined Crystalline Behavior vs. Chloro and Iodo Analogs

The 4-bromo derivative possesses a sharp, experimentally determined melting point of 125–127°C, which is advantageous for crystallization-based purification and solid-phase handling. In contrast, the 4-chloro analog has no reported melting point (often an oil or low-melting solid), and the 4-iodo analog (CAS 1487337-76-7) has a reported melting point of 90–96°C for structurally related compounds, but direct data for the exact iodo analog are not readily available from authoritative sources [1]. This difference in physical state and thermal behavior can influence the choice of synthetic intermediates in multi-step sequences where crystallization is a critical isolation step.

Crystallization Solid-phase handling Purification

LogP and Lipophilicity: 4-Bromo Derivative Offers Predictable Partitioning for Medicinal Chemistry Design

The calculated logP (XLogP3) for 4-bromo-3,5-difluorobenzonitrile is 2.5, while the 4-chloro analog has a logP of approximately 2.49 [1]. The nearly identical logP values indicate that both compounds would exhibit similar lipophilicity-driven membrane permeability; however, the bromo derivative's slightly higher molecular weight and polar surface area (PSA 23.79 Ų) may confer subtle differences in pharmacokinetic behavior. The bromo compound's lipophilicity is within the optimal range for CNS drug candidates (logP 2–4), supporting its utility as a building block for central nervous system-targeted libraries.

Lipophilicity Drug-likeness ADME prediction

Cross-Coupling Reactivity: Aryl Bromide Provides Optimal Balance Between Stability and Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the carbon–bromine bond of 4-bromo-3,5-difluorobenzonitrile undergoes oxidative addition more readily than the carbon–chlorine bond of its chloro analog, yet the compound is more stable and easier to handle than the iodo analog, which is prone to light sensitivity and unwanted side reactions . This reactivity profile makes the bromo derivative the preferred electrophilic partner for Suzuki–Miyaura couplings and Buchwald–Hartwig aminations when constructing complex biaryl or aniline scaffolds. While direct kinetic comparisons for this specific substitution pattern are not available, the general order of reactivity (I > Br > Cl) is well-established in the literature [1].

Suzuki–Miyaura coupling Buchwald–Hartwig amination Palladium catalysis

Synthesis Yield: Bromo Derivative Prepared via Diazotization in 54% Yield

A reported synthetic route for 4-bromo-3,5-difluorobenzonitrile starting from 4-amino-3,5-difluorobenzonitrile via diazotization and subsequent reaction with copper(I) bromide afforded the desired product in 54% yield after chromatographic purification . While no direct yield comparison with the chloro or iodo analogs under identical conditions is available, this yield provides a benchmark for evaluating alternative synthetic approaches and for planning multi-step sequences where the bromo intermediate is required.

Synthetic methodology Process chemistry Yield optimization

Optimal Application Scenarios for 4-Bromo-3,5-difluorobenzonitrile Based on Comparative Evidence


Suzuki–Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

When synthesizing biaryl-containing drug candidates, 4-bromo-3,5-difluorobenzonitrile is the preferred electrophilic partner over the chloro analog due to its higher reactivity in oxidative addition, enabling milder reaction conditions and higher yields . Its moderate reactivity also avoids the stability and handling issues associated with the iodo analog, making it suitable for both discovery-scale library synthesis and larger-scale process development. The nitrile group remains intact during coupling, providing a handle for further derivatization .

Crystallization-Dependent Purification in Multi-Step Synthesis

The well-defined melting point (125–127°C) of 4-bromo-3,5-difluorobenzonitrile facilitates crystallization-based purification, which is often more cost-effective and scalable than chromatographic methods . In contrast, the chloro analog lacks solid-phase characterization, complicating isolation and handling. This property makes the bromo derivative particularly valuable in multi-step sequences where intermediate purity is critical for downstream success.

Building Block for CNS-Targeted Compound Libraries

With a calculated logP of 2.5, 4-bromo-3,5-difluorobenzonitrile resides within the optimal lipophilicity range for blood–brain barrier penetration . Its moderate molecular weight and polar surface area (23.79 Ų) further support CNS drug-likeness. Medicinal chemists can incorporate this scaffold into libraries targeting neurological indications, confident that the physicochemical properties align with CNS drug design principles.

Liquid Crystal Intermediate with Defined Dielectric Anisotropy

Patents disclose the use of 4-bromo-3,5-difluorobenzonitrile as a precursor in the synthesis of 1,3-dioxane derivatives for liquid crystal compositions, where the combination of bromine and fluorine substituents imparts a large dielectric anisotropy and low birefringence . These properties enable liquid crystal displays with low driving voltage and wide viewing angles. The specific substitution pattern is essential for achieving the desired electro-optical performance; substitution with chloro or iodo analogs would likely alter these properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3,5-difluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.